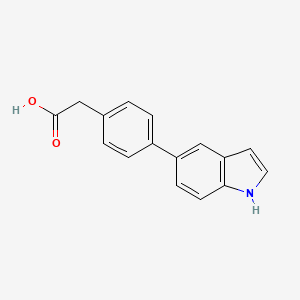

2-(4-(1h-Indol-5-yl)phenyl)acetic acid

Description

Significance of Indole (B1671886) and Phenylacetic Acid Moieties in Contemporary Chemical Biology Research

The indole ring system is a cornerstone in medicinal chemistry, celebrated for its presence in a vast number of biologically active compounds. nih.govijpsr.com This aromatic heterocyclic structure is a key component of the essential amino acid tryptophan, making it a ubiquitous element in natural products, including perfumes, neurotransmitters, and plant hormones. researchgate.netnih.gov The indole scaffold is considered a "privileged structure" because it can bind to a diverse range of biological receptors, leading to a wide spectrum of pharmacological activities. nih.gov These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. researchgate.netresearchgate.net The unique ability of indole derivatives to mimic peptide structures allows them to interact with enzymes, providing numerous avenues for the discovery of new drugs. nih.gov

Similarly, the phenylacetic acid motif is a crucial component in the design of various therapeutic agents. acs.org It is found in a range of pharmaceuticals, including the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac, as well as in the production of penicillin G. wikipedia.org Phenylacetic acid and its derivatives have been investigated for their potential as anticancer agents, with some demonstrating antiproliferative properties. mdpi.com The compound itself is a natural auxin in plants, though its activity is less potent than that of indole-3-acetic acid. wikipedia.org In humans, it is a metabolic product of phenethylamine. wikipedia.org The versatility of the phenylacetic acid core allows for numerous chemical modifications, leading to the development of compounds with a variety of biological targets. nih.govnih.gov

Overview of the Chemical Compound 2-(4-(1H-Indol-5-yl)phenyl)acetic acid within Modern Medicinal Chemistry and Compound Library Frameworks

The specific compound 2-(4-(1H-indol-5-yl)phenyl)acetic acid is a prime example of a molecule designed for exploration within medicinal chemistry and compound libraries. While extensive research on this particular molecule is not widely published, its constituent parts suggest its potential as a valuable research chemical. Chemical suppliers list related structures, such as 2-(4-formylphenyl)acetic acid and 2-(5-phenyl-1H-indol-3-yl)acetic acid (5-Ph-IAA), indicating an interest in this class of compounds for screening and development. bldpharm.comchemicalbook.com

The synthesis of derivatives of both indole acetic acid and phenylacetic acid is a common practice in the development of new drug candidates. mdpi.comnih.gov For instance, the synthesis of various phenylacetic acid derivatives has led to the discovery of new compounds with potential biological activities. mdpi.com Similarly, indole acetic acid derivatives have been synthesized to explore their potential as inhibitors of various enzymes. nih.gov The combination of the indole and phenylacetic acid moieties in 2-(4-(1H-indol-5-yl)phenyl)acetic acid creates a molecule with a unique three-dimensional structure that can be further modified to optimize its interaction with biological targets. The presence of both a hydrogen bond donor (the indole N-H) and an acidic group (the carboxylic acid) provides key features for molecular recognition.

Below is a table of key properties for the parent compounds, indole and phenylacetic acid, which inform the potential characteristics of the hybrid molecule.

| Property | Indole | Phenylacetic Acid |

| Molecular Formula | C₈H₇N | C₈H₈O₂ |

| Molar Mass | 117.15 g/mol | 136.15 g/mol |

| Appearance | White solid | White solid |

| Melting Point | 52-54 °C | 76-78 °C |

| Boiling Point | 253-254 °C | 265.5 °C |

Historical Context and Evolution of Research on Related Indole- and Phenylacetic Acid-Based Biologically Active Molecules

The history of indole chemistry is deeply intertwined with the study of natural products. wikipedia.org It began with the investigation of the dye indigo (B80030) in the 19th century, with Adolf von Baeyer first synthesizing indole in 1866. wikipedia.orgnih.gov Interest in indole and its derivatives intensified in the 1930s with the discovery of its presence in important alkaloids such as tryptophan and auxins. wikipedia.org Over the decades, a vast number of indole alkaloids have been identified, with many possessing significant physiological activity. wikipedia.org For example, reserpine, an indole alkaloid, was used in ancient India for its medicinal properties and later became an antihypertensive drug. nih.govwikipedia.org The discovery of indole-containing drugs like the anticancer agents vincristine (B1662923) and vinblastine (B1199706) further solidified the importance of this scaffold in medicine. nih.gov

The study of phenylacetic acid and its derivatives has also evolved significantly over time. Initially recognized for its honey-like scent and use in perfumes, its biological roles soon became a subject of interest. wikipedia.org Phenylacetic acid was identified as a plant auxin and a catabolite in human metabolism. wikipedia.org The development of phenylacetic acid-based NSAIDs marked a significant milestone in its medicinal chemistry history. google.com The continuous exploration of phenylacetic acid derivatives has led to a deeper understanding of their potential in treating a range of conditions, from hyperammonemia to cancer. wikipedia.orgmdpi.com The degradation pathways of phenylacetic acid have also been a subject of research, particularly in bacteria, highlighting its environmental and biochemical significance. nih.govoup.comtandfonline.comoup.com

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(1H-indol-5-yl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)9-11-1-3-12(4-2-11)13-5-6-15-14(10-13)7-8-17-15/h1-8,10,17H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRARVAPNPWWPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654125 | |

| Record name | [4-(1H-Indol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-28-6 | |

| Record name | [4-(1H-Indol-5-yl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 1h Indol 5 Yl Phenyl Acetic Acid and Its Analogues

Retrosynthetic Analysis of 2-(4-(1H-Indol-5-yl)phenyl)acetic acid

A retrosynthetic analysis of the target molecule, 2-(4-(1H-indol-5-yl)phenyl)acetic acid, suggests that the most logical disconnection points are the bond between the indole (B1671886) and phenyl rings, and the bond connecting the acetic acid side chain to the phenyl ring. This approach breaks down the molecule into three key building blocks: an indole precursor, a phenyl precursor, and a two-carbon unit for the acetic acid moiety.

The primary disconnection between the indole and phenyl rings points towards a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, as a key strategic step in the forward synthesis. This would involve a functionalized indole (e.g., a boronic acid or a halide) and a functionalized phenylacetic acid derivative.

A further disconnection of the phenylacetic acid moiety from the phenyl ring suggests a precursor like a benzyl (B1604629) halide, which can then be converted to the carboxylic acid via methods such as the Strecker synthesis or by reaction with a cyanide salt followed by hydrolysis.

Established Synthetic Routes to the Core Structure and Key Precursors

The synthesis of 2-(4-(1H-indol-5-yl)phenyl)acetic acid relies on the effective construction of its constituent indole and phenylacetic acid parts, followed by their strategic coupling.

Strategies for the Construction of the Indole Moiety

The indole scaffold is a fundamental heterocyclic system found in numerous natural products and pharmaceuticals. nih.govresearchgate.net A variety of named reactions have been developed for its synthesis. Some of the most prominent methods include:

Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. researchgate.net

Reissert Indole Synthesis: This method provides a route to indoles from o-nitrotoluene and diethyl oxalate. researchgate.net

Leimgruber-Batcho Indole Synthesis: A versatile two-step method that is particularly useful for synthesizing indoles with various substituents. researchgate.net

Palladium-Catalyzed Cyclizations: Modern methods often employ palladium catalysis, such as the Cacchi reaction, which involves the cyclization of 2-(1-alkynyl)trifluoroacetanilides with aryl iodides. nih.gov

The choice of method often depends on the desired substitution pattern on the indole ring. For the synthesis of a 5-substituted indole precursor, a starting material with the appropriate functionality at the para-position of the aniline (B41778) or phenylhydrazine precursor would be required.

Approaches for the Synthesis of the Phenylacetic Acid Moiety

Phenylacetic acid and its derivatives are also important building blocks in organic synthesis. inventivapharma.com Established methods for their preparation include:

Hydrolysis of Benzyl Cyanide: This is a standard and widely used method where benzyl cyanide is hydrolyzed using either acidic or basic conditions to yield phenylacetic acid. orgsyn.org

Carbonylation of Benzyl Halides: Palladium-catalyzed carbonylation of benzyl chlorides or bromides offers a direct route to phenylacetic acids. researchgate.netgoogle.com This method can be performed under mild conditions and often gives high yields.

From Mandelic Acid: Phenylacetic acid can be prepared by the reduction of mandelic acid. youtube.com

Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction between an aryl boronic acid and an alkyl halide can be employed to construct the phenylacetic acid framework. inventivapharma.com

| Method | Precursor(s) | Key Reagents | Notes |

| Hydrolysis | Benzyl Cyanide | H2SO4 or NaOH | A standard and robust method. orgsyn.org |

| Carbonylation | Benzyl Halide | CO, Pd catalyst | Offers a direct route with good yields. researchgate.netgoogle.com |

| Reduction | Mandelic Acid | Hydroiodic acid, Phosphorus | An alternative synthetic pathway. youtube.com |

| Suzuki Coupling | Aryl Boronic Acid, Alkyl Halide | Pd catalyst, Base | Allows for the coupling of pre-functionalized fragments. inventivapharma.com |

Coupling Reactions and Linker Formation Methodologies (e.g., Sonogashira Coupling)

The crucial step in assembling the 2-(4-(1H-indol-5-yl)phenyl)acetic acid core is the formation of the bond between the indole and phenyl rings. The Sonogashira coupling reaction is a powerful tool for this purpose. mdpi.comwikipedia.org

The Sonogashira reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of synthesizing the target molecule, this could involve the coupling of a 5-ethynylindole with a 4-halophenylacetic acid derivative, or a 5-haloindole with a 4-ethynylphenylacetic acid derivative. The resulting alkyne can then be reduced to form the desired single bond linker.

Novel Synthetic Strategies and Methodological Advancements for 2-(4-(1H-Indol-5-yl)phenyl)acetic acid Derivatives

Recent advancements in synthetic methodology offer new avenues for the synthesis of derivatives of 2-(4-(1H-indol-5-yl)phenyl)acetic acid. One such strategy involves a one-pot, three-component coupling reaction under Sonogashira conditions to generate polysubstituted indoles. nih.gov This microwave-assisted method allows for the rapid assembly of the indole core from a 2-iodoaniline, a terminal alkyne, and an aryl iodide. nih.gov

Furthermore, the development of novel catalytic systems continues to expand the scope of cross-coupling reactions. For instance, the use of N-heterocyclic carbene-palladium complexes has proven effective in Suzuki couplings for the synthesis of substituted phenylacetic acids. inventivapharma.com

Derivatization and Functionalization Strategies for Structural Diversification

The structural diversity of 2-(4-(1H-indol-5-yl)phenyl)acetic acid derivatives can be enhanced through various derivatization and functionalization strategies. tandfonline.com

The indole nitrogen can be alkylated or acylated to introduce a range of substituents. The carboxylic acid group of the phenylacetic acid moiety can be converted into esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships. mdpi.com For example, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide and its subsequent hydrolysis to the corresponding acetic acid has been reported. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 1h Indol 5 Yl Phenyl Acetic Acid Analogues

Rationale for Systematic Structural Modifications to Elucidate SAR

The primary goal of studying the structure-activity relationship (SAR) is to identify the specific structural features of a molecule, known as pharmacophores, that are responsible for its biological effects. rsc.org For complex molecules like 2-(4-(1H-Indol-5-yl)phenyl)acetic acid, systematic structural modification is a cornerstone of medicinal chemistry used to map these relationships. This process involves making deliberate and methodical changes to the molecule's structure and observing how these changes affect its interaction with a biological target.

The rationale for this approach is multi-faceted:

Identification of Key Interactions: By altering specific functional groups, researchers can determine which parts of the molecule are essential for binding to a receptor or inhibiting an enzyme.

Optimization of Potency: Modifications can lead to analogues with enhanced biological activity. For instance, the introduction of a biphenyl (B1667301) ring to an indole (B1671886) acetic acid scaffold has been shown to dramatically increase inhibitory activity against certain ectonucleotidases, in some cases by more than 50-fold compared to a standard inhibitor. rsc.org

Reduction of Off-Target Effects and Toxicity: By understanding which structural elements contribute to desired and undesired effects, chemists can design new analogues with improved safety profiles and better therapeutic windows. nih.gov

Understanding Metabolic Pathways: Structural changes can block or alter metabolic pathways. For example, substitutions on the indole ring of a related compound, prodolic acid, were found to enhance its anti-inflammatory activity by interfering with hydroxylation reactions, leading to a longer serum half-life. nih.gov

This systematic approach allows for the development of a comprehensive SAR model, which not only explains the activity of existing compounds but also provides a predictive framework for designing novel, more effective therapeutic agents. nih.gov

Impact of Substitutions on the Indole Ring System on Biological Activity

The indole ring is a critical component of many pharmacologically active molecules, and its substitution pattern significantly influences biological activity. researchgate.net In analogues of 2-(4-(1H-Indol-5-yl)phenyl)acetic acid, modifications to the indole nucleus can affect binding affinity, selectivity, and metabolic stability.

Research on various indole-containing compounds has revealed several key principles:

Positional Importance: The location of a substituent on the indole ring is crucial. In one study of indole derivatives as CysLT1 antagonists, substitutions at position 4 of the indole ring were found to be the least favorable for activity. researchgate.net Conversely, methoxy (B1213986) group substitutions at position 7 of the indole ring resulted in the most favorable activity profile. researchgate.net

Nature of the Substituent: The type of chemical group introduced has a profound impact. Fluorine-substituted indole derivatives have been shown to be more potent than their chlorine-substituted counterparts in certain contexts. researchgate.net Furthermore, the introduction of highly polar or ionic groups at the 2-position of the indole ring can lead to nanomolar binding affinities at multiple receptors, suggesting these groups play a key role in target interaction. nih.gov

Metabolic Stability: Substitutions can be strategically placed to block metabolic sites. In studies of prodolic acid, an anti-inflammatory agent, substitutions on the indole ring were shown to interfere with hydroxylation, a major metabolic pathway. nih.gov This interference led to higher and more sustained drug concentrations in serum, correlating with increased pharmacological potency. nih.gov

N-Substitution: Modification of the indole nitrogen (N1 position) is another common strategy. N-alkoxy substitutions, for instance, have been used to inhibit the formation of reactive intermediates. nih.gov

These findings highlight that the indole ring is not merely a passive scaffold but an active participant in the molecule's biological interactions. The strategic placement of specific substituents can be used to modulate potency and pharmacokinetic properties.

Table 1: Effect of Indole Ring Substitution Position on Biological Activity in a CysLT1 Antagonist Model

Data derived from a study on indole derivatives as CysLT1 antagonists. researchgate.net

Influence of Substitutions on the Phenylacetic Acid Moiety and its Derivatives

The phenylacetic acid portion of the molecule is the primary acidic functional group and a key site for modifications aimed at altering activity and properties. Phenylacetic acid itself is a natural auxin with known antimicrobial effects. mdpi.com When incorporated into a larger scaffold, substitutions on both the phenyl ring and the acetic acid chain can have significant consequences.

Key findings from studies on phenylacetic acid and related structures include:

Ring Substitution Position: For auxin activity in substituted phenylacetic acids, the meta position (position 3) on the phenyl ring has been identified as critical for promoting growth. nih.gov This suggests that the spatial orientation of substituents on this ring is a determining factor for specific biological interactions.

Lipophilicity and Electronic Effects: The lipophilic and electronic characteristics of substituents play a dual role. In auxin activity, these factors are crucial for growth promotion. nih.gov At higher concentrations, the inhibitory effects of phenylacetic acids become highly dependent on the lipophilic character of the substituents. nih.gov

Acetic Acid Chain Modification: While the parent structure is an acetic acid, converting it to other derivatives like amides or esters is a common prodrug strategy or a way to explore different binding interactions. The synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide and its subsequent hydrolysis to the corresponding acetic acid highlights the chemical versatility of this moiety. mdpi.com

Systematic exploration of the phenylacetic acid moiety is therefore essential for fine-tuning the biological activity and optimizing the pharmacokinetic profile of the parent compound.

Table 2: Impact of Phenyl Ring Substitution on Phenylacetic Acid Activity

Data derived from SAR studies on mono-substituted phenylacetic acids. nih.gov

Role of the Biphenyl Linker Region in Activity Modulation

The biphenyl group in 2-(4-(1H-Indol-5-yl)phenyl)acetic acid serves as a semi-rigid linker connecting the indole and phenylacetic acid pharmacophores. This linker is not merely a spacer; its structure, conformation, and substitution pattern are critical for orienting the two terminal moieties correctly within a biological target's binding site.

Studies on compounds containing biphenyl or analogous linkers have demonstrated its importance:

Rigid Scaffold for Potency: The 4,4'-biphenyl fragment has been successfully used as a rigid scaffold to develop potent and selective non-imidazole H3-antagonists. nih.gov This rigidity helps to pre-organize the molecule into a conformationally restricted state that is favorable for binding, reducing the entropic penalty upon binding.

Enhancement of Inhibitory Potential: The introduction of a biphenyl ring to an indole acetic acid sulfonate scaffold led to a remarkable increase in inhibitory activity against several enzymes. rsc.org For example, compound 5e in that study, which incorporated a biphenyl ring, showed a 57-fold increase in activity against the enzyme h-ENPP1 and a 75-fold increase against h-e5′NT compared to the standard. rsc.org This indicates that the biphenyl linker can create new, favorable interactions with the target protein.

Table 3: Effect of Biphenyl Ring Introduction on Enzyme Inhibition (IC₅₀)

Data derived from a study on indole acetic acid sulfonate derivatives where a biphenyl ring was introduced. rsc.org

Stereochemical Considerations and Enantiomeric Effects on Activity Profiles

Chirality plays a fundamental role in drug action. A molecule is chiral if it is non-superimposable on its mirror image. nih.gov These two mirror-image forms are called enantiomers. In the case of 2-(4-(1H-Indol-5-yl)phenyl)acetic acid, a chiral center can be introduced at the α-carbon of the acetic acid moiety if it is further substituted. Additionally, restricted rotation around the single bond of the biphenyl linker can lead to a form of chirality known as atropisomerism.

The key considerations for stereochemistry are:

Differential Biological Activity: Since biological systems, such as enzymes and receptors, are themselves chiral, they can interact differently with each enantiomer of a chiral drug. nih.gov It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be inactive, contribute to side effects, or even have an opposing pharmacological effect. nih.gov Therefore, the two enantiomers of a chiral drug should be considered as two separate drugs. nih.gov

Pharmacokinetic Differences: Enantiomers can also differ in their absorption, distribution, metabolism, and excretion (ADME) profiles. This is because the enzymes and transporters involved in these processes are often stereoselective.

Absolute Configuration: The three-dimensional arrangement of atoms at a chiral center is defined by its absolute configuration, designated as R (from the Latin rectus, right) or S (from the Latin sinister, left). nih.gov Determining the absolute configuration is essential for understanding the SAR of chiral compounds. Advanced techniques such as vibrational circular dichroism (VCD) can be used to determine the absolute configuration of complex molecules in solution. mdpi.com

Racemic Mixtures: A mixture containing equal amounts of both enantiomers is called a racemate or racemic mixture. nih.gov While many older drugs were marketed as racemates, modern drug development often focuses on developing single-enantiomer drugs to provide a better-defined pharmacological profile and potentially reduce side effects.

Although specific enantiomeric studies on 2-(4-(1H-Indol-5-yl)phenyl)acetic acid are not widely reported, the principles of stereochemistry dictate that if a chiral version of this molecule were synthesized, its enantiomers would likely exhibit different biological and pharmacokinetic properties.

Development of Library Design Principles for 2-(4-(1H-Indol-5-yl)phenyl)acetic acid Derivatives

The development of a chemical library based on the 2-(4-(1H-Indol-5-yl)phenyl)acetic acid scaffold requires a strategic approach guided by the SAR principles discussed in the preceding sections. The goal is to create a diverse set of compounds that systematically explore the chemical space around the core structure to maximize the chances of discovering potent and selective lead compounds.

Key principles for library design would include:

Scaffold-Based Synthesis: The library should be built around the core 2-(4-(1H-Indol-5-yl)phenyl)acetic acid structure, which serves as the central template. nih.gov

Systematic Variation of Substituents:

Indole Ring: Based on prior research, the library should include substitutions at various positions of the indole ring, with a particular focus on positions that have shown favorable activity (e.g., position 7) and avoiding those known to be detrimental (e.g., position 4). researchgate.net A variety of substituents (e.g., halogens, alkyl, alkoxy groups) should be explored to probe electronic and steric effects.

Phenylacetic Acid Moiety: The library should explore substitutions on the phenyl ring, particularly at the meta-position, which has been shown to be important for some biological activities. nih.gov The acetic acid group can also be converted into a small library of derivatives, such as methyl esters, ethyl esters, and primary or secondary amides, to modulate properties like cell permeability and metabolic stability.

Stereochemical Diversity: If chiral centers are introduced, the library design should, where feasible, include methods for synthesizing or separating individual enantiomers to allow for the evaluation of stereochemistry on the activity profile.

Property-Focused Design: The selection of building blocks and synthons should be guided by computational models to ensure that the resulting library has a diverse range of physicochemical properties (e.g., lipophilicity, molecular weight, polar surface area) that are consistent with good drug-like characteristics.

By integrating these principles, a focused and rational library of 2-(4-(1H-Indol-5-yl)phenyl)acetic acid derivatives can be designed and synthesized, increasing the efficiency of the drug discovery process.

Mechanistic Investigations of Biological Activities of 2 4 1h Indol 5 Yl Phenyl Acetic Acid Analogues

Identification and Characterization of Putative Molecular Targets

The biological effects of 2-(4-(1H-indol-5-yl)phenyl)acetic acid analogues are predicated on their ability to interact with specific molecular targets. Through a variety of experimental approaches, researchers have identified and characterized the binding and modulatory activities of these compounds on several key receptors and enzymes.

Enzyme Inhibition and Activation Profiling (e.g., COX enzymes, α-Glucosidase, Butyrylcholinesterase, Lipoxygenase, DNA gyrase)

Cyclooxygenase (COX) Enzymes: Certain analogues, such as 2-phenyl-3-sulfonylphenyl-indoles, have been identified as potent and selective inhibitors of COX-2. nih.govlookchem.com The selective inhibition of COX-2 over COX-1 is a key therapeutic goal for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. The mechanism of action involves the inhibition of prostaglandin (B15479496) biosynthesis. lookchem.com The anti-inflammatory effects of some indole (B1671886) derivatives are mediated through the inhibition of the NF-κB signaling pathway. nih.gov

Butyrylcholinesterase: Various indole derivatives have been synthesized and evaluated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some of these compounds have shown potent inhibition of BuChE, an enzyme that plays a role in the progression of Alzheimer's disease. nih.gov

α-Glucosidase: Some indole derivatives have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia. explorationpub.comresearchgate.net

Lipoxygenase and DNA Gyrase: While some indole-containing compounds have been studied as lipoxygenase inhibitors, specific data on close analogues of 2-(4-(1H-indol-5-yl)phenyl)acetic acid are limited. Similarly, while indole itself has been suggested to interact with DNA gyrase, the activity of the more complex phenylacetic acid derivatives is not well-documented in the available literature.

The following table presents enzyme inhibition data for relevant analogue classes:

| Analogue Class | Target Enzyme | IC50 / Activity |

|---|---|---|

| 2-Phenyl-3-sulfonylphenyl-indoles | COX-2 | Potent and selective inhibition. nih.govlookchem.com |

| Indole derivatives | Butyrylcholinesterase | Exhibited inhibitory activity. nih.gov |

Modulation of Protein-Protein Interactions

Recent research has shown that some analogues of 2-(4-(1H-indol-5-yl)phenyl)acetic acid can modulate protein-protein interactions. For example, certain indole derivatives have been identified as inhibitors of the Keap1-Nrf2 interaction. nih.gov By disrupting this interaction, these compounds can increase the intracellular levels of the transcription factor Nrf2, leading to the expression of antioxidant and cytoprotective genes. nih.gov Additionally, 2-oxy-2-phenylacetic acid substituted naphthalene (B1677914) sulfonamide derivatives have been developed as potent inhibitors of the KEAP1-NRF2 protein-protein interaction. google.com

Cellular and Subcellular Mechanistic Elucidation

Understanding the effects of these analogues at the cellular and subcellular level is crucial for a complete mechanistic picture. This involves examining their influence on intracellular signaling cascades, gene expression, and protein synthesis.

Effects on Cell Signaling Pathways

The interaction of 2-(4-(1H-indol-5-yl)phenyl)acetic acid analogues with their molecular targets initiates a cascade of intracellular signaling events.

GPR40 Agonists: The indole-5-propanoic acid analogues that act as full agonists of GPR40 trigger both Gq and Gs signaling pathways. nih.gov Gq activation leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C. Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The synergistic action of these pathways is crucial for the potentiation of insulin (B600854) secretion. researchgate.net The agonistic activity of these compounds has been evaluated using nuclear factor of activated T-cells (NFAT) reporter assays. nih.gov

CB1 Allosteric Modulators: Indole-2-carboxamide analogues can exhibit biased signaling at the CB1 receptor. nih.gov While they may inhibit G-protein coupling, they can simultaneously promote β-arrestin-mediated signaling, leading to the phosphorylation and activation of the ERK1/2 pathway. nih.govnih.gov This pathway-specific modulation offers the potential for developing therapeutics with more selective actions and fewer side effects.

NF-κB Signaling: Some indole compounds, such as indole-3-carbinol (B1674136) and its derivatives, have been shown to inhibit the NF-κB signaling pathway. nih.gov This is a key pathway involved in inflammation and cell survival. Inhibition of NF-κB can occur through the prevention of IκBα degradation, which keeps NF-κB sequestered in the cytoplasm. nih.gov The anti-inflammatory effects of certain COX-2 inhibiting indole analogues are also linked to the downregulation of the NF-κB pathway. nih.govmdpi.com

Impact on Gene Expression and Protein Synthesis

The modulation of signaling pathways by these analogues ultimately leads to changes in gene expression and protein synthesis, which underlie their physiological effects.

PPARγ Antagonists: Indole biphenylcarboxylic acid antagonists of PPARγ can modulate the expression of genes involved in lipid and glucose homeostasis. By blocking the transcriptional activity of PPARγ, these compounds can influence the synthesis of proteins that regulate adipogenesis and insulin sensitivity. nih.gov

Nrf2 Pathway Activation: Indole derivatives that inhibit the Keap1-Nrf2 interaction lead to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, inducing the expression of a battery of cytoprotective enzymes such as NADPH:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.gov

NSAID-Activated Gene 1 (NAG-1): Some nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to induce the expression of NAG-1, a protein with pro-apoptotic and antitumorigenic activities. Given that some indole acetic acid derivatives possess NSAID-like activity, they may also influence the expression of genes like NAG-1. unistra.fr

Influence on Cellular Metabolism and Bioenergetics

The influence of 2-(4-(1H-indol-5-yl)phenyl)acetic acid and its analogues on cellular metabolism and bioenergetics is a critical area of investigation for understanding their mechanism of action. While direct studies on this specific compound are not extensively detailed in publicly available literature, the metabolic effects can be inferred from research on structurally related molecules, such as phenylacetic acid (PAA) and indole-3-acetic acid (IAA).

Phenylacetic acid is a known metabolite in various organisms, including humans, where it is a catabolite of phenylalanine. wikipedia.org Inborn errors of metabolism can lead to an accumulation of PAA, which is then conjugated with glutamine to form phenylacetylglutamine (B1677654) for excretion. hmdb.ca This indicates an interaction with amino acid metabolism pathways. In microorganisms, PAA is metabolized via the citric acid cycle, a central hub of cellular bioenergetics. nih.gov Studies on Pseudomonas have shown that the metabolism of phenylacetate (B1230308) involves enzymes dependent on cofactors like NAD and NADP, which are crucial for cellular redox balance and energy production. nih.gov

Indole-3-acetic acid, a well-known plant auxin, shares the indole core with the compound of interest. In plants, the metabolism of auxins like IAA and PAA is complex, involving conjugation with amino acids and glucose to maintain hormonal homeostasis. biorxiv.org This process of conjugation directly links the compound's presence to cellular pools of key metabolites. The enzymes involved in these pathways, such as GRETCHEN HAGEN 3 (GH3), actively modify these acetic acid derivatives, suggesting a potential for competitive inhibition or off-target effects by synthetic analogues on these metabolic routes. biorxiv.org Given that 2-(4-(1H-indol-5-yl)phenyl)acetic acid possesses both phenyl and indole moieties, it is plausible that its metabolic fate and bioenergetic influence could involve pathways common to both PAA and IAA, potentially impacting amino acid metabolism, glucose conjugation, and cellular redox states.

| Metabolic Aspect | Potential Influence of 2-(4-(1H-Indol-5-yl)phenyl)acetic acid Analogues | Supporting Evidence from Related Compounds |

| Amino Acid Metabolism | May interact with pathways involving phenylalanine and glutamine. | Phenylacetic acid is a catabolite of phenylalanine and is conjugated with glutamine for excretion. wikipedia.orghmdb.ca |

| Cellular Bioenergetics | Could influence the citric acid cycle and redox balance. | PAA metabolism in bacteria is linked to the citric acid cycle and utilizes NAD/NADP. nih.gov |

| Conjugation Pathways | Potential for conjugation with glucose and various amino acids. | Indole-3-acetic acid and phenylacetic acid are known to be conjugated with amino acids and glucose in plants. biorxiv.org |

Preclinical In Vitro and In Vivo Model Systems for Activity Assessment

The evaluation of the biological activities of 2-(4-(1H-indol-5-yl)phenyl)acetic acid and its analogues relies on a tiered approach using various preclinical model systems. These models are essential for determining the compound's efficacy, mechanism of action, and potential therapeutic applications before any consideration for clinical studies. The assessment typically begins with cell-based assays and progresses to more complex non-human in vivo models. nih.gov

Cell-Based Assays for Biological Response Evaluation

Cell-based assays, or in vitro models, represent the first step in evaluating the biological effects of novel compounds like 2-(4-(1H-indol-5-yl)phenyl)acetic acid analogues. These assays are crucial for high-throughput screening and for elucidating the cellular mechanisms of action. technologynetworks.com

Given the structural similarity of the compound to nonsteroidal anti-inflammatory drugs (NSAIDs), a primary focus of cell-based testing would be on inflammatory pathways. For instance, assays measuring the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) are standard for assessing anti-inflammatory potential. mdpi.com Another key area involves evaluating the compound's effect on the production of inflammatory mediators. This can be achieved using cell lines such as human microglial cells (HMC3) or macrophages stimulated with agents like lipopolysaccharide (LPS) or 1-methyl-4-phenylpyridinium (MPP+) to induce an inflammatory response. mdpi.com The levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6) in the cell culture supernatant can then be quantified to determine the compound's anti-inflammatory activity. mdpi.com

Furthermore, cytotoxicity assays are fundamental to ensure that the observed biological effects are not simply due to cell death. These are often performed in parallel with activity assays across a range of concentrations.

| Assay Type | Purpose | Example Cell Line / System | Measured Endpoints |

| Enzyme Inhibition | To assess direct inhibition of inflammatory enzymes. | Ovine COX-1 and human recombinant COX-2. mdpi.com | IC₅₀ values for enzyme activity. |

| Inflammatory Mediator Production | To measure the effect on the release of pro-inflammatory molecules. | MPP+-activated HMC3 microglia. mdpi.com | Levels of NO, TNF-α, IL-1β, IL-6. mdpi.com |

| Receptor Agonism/Antagonism | To determine activity at specific cell surface or nuclear receptors. | Cells expressing thyroid hormone receptors (TRβ). nih.gov | Receptor binding affinity and functional activation. nih.gov |

| Cell Viability/Cytotoxicity | To rule out non-specific effects due to toxicity. | Various cell lines, including cancer cell lines (e.g., A549) or the cell line used for the activity assay. nih.gov | Percentage of viable cells (e.g., via MTT assay). |

Non-Human In Vivo Models for Efficacy Studies (e.g., animal models of inflammation)

Following promising in vitro results, the efficacy of 2-(4-(1H-indol-5-yl)phenyl)acetic acid analogues is tested in non-human in vivo models. These animal models are indispensable for understanding the compound's activity within a complex biological system. For compounds with suspected anti-inflammatory properties, several well-established rodent models are commonly used. dntb.gov.ua

One of the most widely used acute inflammation models is the carrageenan-induced paw edema test in rats. In this model, inflammation is induced by injecting carrageenan into the rat's paw, causing measurable swelling (edema). The test compound is administered prior to the carrageenan injection, and its ability to reduce the paw volume compared to a control group is a measure of its anti-inflammatory efficacy. mdpi.comnih.gov

For assessing analgesic (pain-relieving) properties that often accompany anti-inflammatory effects, the acetic acid-induced writhing test in mice is frequently employed. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), a quantifiable pain-like behavior. nih.gov A reduction in the number of writhes in animals pre-treated with the test compound indicates an analgesic effect. researchgate.net

Another model is the zymosan-induced air pouch model in mice. This model mimics a subcutaneous inflammatory response. Injection of zymosan into an air pouch created on the back of a mouse leads to the infiltration of inflammatory cells, particularly neutrophils. The efficacy of the test compound is determined by its ability to reduce the number of neutrophils accumulating in the pouch exudate. nih.gov

| Animal Model | Species | Induced Pathology | Primary Endpoint Measured |

| Carrageenan-Induced Paw Edema | Rat | Acute local inflammation and edema. mdpi.com | Reduction in paw volume/thickness. mdpi.com |

| Acetic Acid-Induced Writhing | Mouse | Visceral pain and inflammation. nih.gov | Reduction in the number of abdominal constrictions. nih.govresearchgate.net |

| Zymosan-Induced Air Pouch | Mouse | Subcutaneous inflammation and leukocyte infiltration. nih.gov | Decrease in neutrophil count in the exudate. nih.gov |

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening has re-emerged as a powerful drug discovery strategy that identifies compounds based on their effect on cellular or organismal phenotype, without prior knowledge of the molecular target. technologynetworks.com This approach is particularly valuable for discovering compounds with novel mechanisms of action. enamine.net For a compound like 2-(4-(1H-indol-5-yl)phenyl)acetic acid, a phenotypic screen could involve testing it against a panel of diverse cell lines and observing effects on morphology, viability, or specific cellular processes using high-content imaging. mdpi.com

Once a compound demonstrates a desirable phenotypic effect, the critical next step is target deconvolution —the process of identifying the specific molecular target(s) responsible for its bioactivity. nih.gov This is essential for understanding the mechanism of action and for further drug development.

Several strategies can be employed for target deconvolution:

Affinity Chromatography: The compound is immobilized on a solid support (like beads) and used as bait to "pull down" its binding partners from a cell lysate. The bound proteins are then identified using mass spectrometry. nih.gov

Computational Approaches: In silico methods can predict potential targets by comparing the compound's structure to databases of known ligands for various proteins. Knowledge graphs that map protein-protein interactions can also be used to narrow down candidate targets within a biological pathway affected by the compound. nih.gov

Genetic Approaches: Screening for resistance or hypersensitivity to the compound in a population of genetically diverse cells (e.g., a library of knockout or overexpressing cell lines) can help pinpoint genes—and thus proteins—that are essential for the compound's activity.

These modern techniques are crucial for moving from an observed biological effect to a mechanistic understanding, a process that was a major bottleneck in historical phenotypic screening campaigns. nih.gov

Computational Chemistry and in Silico Modeling for 2 4 1h Indol 5 Yl Phenyl Acetic Acid Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is pivotal in drug discovery for understanding how a ligand, such as 2-(4-(1H-indol-5-yl)phenyl)acetic acid, might interact with a biological target, typically a protein.

In a typical molecular docking study, a three-dimensional structure of the target protein is required, which can be obtained from crystallographic data or homology modeling. The ligand, 2-(4-(1H-indol-5-yl)phenyl)acetic acid, would then be placed into the binding site of the protein, and a scoring function would be used to estimate the binding affinity. The results would reveal potential binding poses and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the protein. For instance, the indole (B1671886) ring's NH group and the carboxylic acid group are potential hydrogen bond donors and acceptors, respectively, which could be critical for binding.

While specific docking studies for 2-(4-(1H-indol-5-yl)phenyl)acetic acid are not readily found, research on similar indole-based compounds has demonstrated the utility of this approach in identifying potential biological targets and elucidating binding modes.

Hypothetical Ligand-Protein Interactions for 2-(4-(1H-Indol-5-yl)phenyl)acetic acid:

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond Donor | Indole N-H | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Carboxylic Acid C=O | Arginine, Lysine, Histidine |

| Pi-Pi Stacking | Indole Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for analogs of 2-(4-(1H-indol-5-yl)phenyl)acetic acid, a dataset of structurally related compounds with experimentally determined biological activities would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a model that correlates these descriptors with the observed activity. Such a model could guide the design of new derivatives with potentially improved potency.

Although no specific QSAR models for 2-(4-(1H-indol-5-yl)phenyl)acetic acid are published, the general approach is widely applied in the optimization of lead compounds in drug discovery.

De Novo Design and Virtual Screening Approaches

De novo design and virtual screening are computational techniques used to identify novel molecules with desired biological activities. Virtual screening involves searching large libraries of existing compounds to find those that are likely to bind to a specific target. De novo design, on the other hand, involves the computational construction of novel molecular structures.

The scaffold of 2-(4-(1H-indol-5-yl)phenyl)acetic acid could serve as a starting point for both approaches. In a virtual screening campaign, databases of commercially available compounds could be screened to find molecules with similar shapes and chemical features. In de novo design, fragments of molecules could be computationally linked together within the binding site of a target protein to generate entirely new structures that are optimized for binding. These approaches can significantly expand the chemical space for drug discovery efforts.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of a ligand and the dynamics of its interaction with a protein.

For 2-(4-(1H-indol-5-yl)phenyl)acetic acid, an MD simulation could be used to explore its different possible conformations in solution and within a protein's binding site. This would help in understanding the stability of the predicted binding pose from molecular docking and could reveal important dynamic interactions that are not captured by static docking methods. The simulation would track the movements of the ligand and protein atoms over a period of time, providing insights into the stability of the ligand-protein complex.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a ligand-based drug design approach that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be used to search for other molecules that have the same essential features.

Based on the structure of 2-(4-(1H-indol-5-yl)phenyl)acetic acid, a pharmacophore model could be generated, likely including features such as a hydrogen bond donor (the indole NH), a hydrogen bond acceptor (the carboxylic acid), an aromatic ring, and a hydrophobic group. This model could then be used to screen compound libraries to identify structurally diverse molecules that fit the pharmacophore and are therefore likely to have similar biological activity.

In Silico Prediction of General Pharmacological Profiles

Computational tools can be used to predict a wide range of pharmacological properties of a molecule, providing a preliminary assessment of its potential as a drug candidate. These predictions can include its likely biological targets, potential therapeutic indications, and general pharmacokinetic properties.

For 2-(4-(1H-indol-5-yl)phenyl)acetic acid, various in silico platforms could be used to predict its pharmacological profile. These predictions are based on the similarity of the compound's structure to known drugs and bioactive molecules. While specific predictions for this compound are not publicly documented, such in silico profiling is a standard step in modern drug discovery to prioritize compounds for further experimental testing.

Future Research Directions and Emerging Paradigms for 2 4 1h Indol 5 Yl Phenyl Acetic Acid Chemistry and Biology

Exploration of Novel Biological Targets and Mechanistic Pathways

While the full biological profile of 2-(4-(1H-indol-5-yl)phenyl)acetic acid is still under investigation, its structural components suggest several avenues for future research into its targets and mechanisms. The indole (B1671886) nucleus is a core component of molecules targeting a wide array of proteins, including protein kinases, histone deacetylases (HDACs), and B-cell lymphoma 2 (Bcl-2) family proteins. mdpi.com Phenylacetic acid derivatives have also been investigated for various biological activities, including their role as auxin analogs and their potential in treating conditions like hyperammonemia. mdpi.comnih.gov

Future research should focus on screening 2-(4-(1H-indol-5-yl)phenyl)acetic acid against diverse panels of biological targets to uncover novel activities. Key areas of exploration include:

Oncogenic Pathways: Given the anticancer properties of many indole derivatives, investigating the effect of this compound on targets like epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK-2), and lysine-specific demethylase 1 (LSD1) is a logical step. mdpi.com The potential for inhibiting anti-apoptotic proteins such as Bcl-2, which is a known target for some indole-based compounds, warrants detailed investigation. nih.gov

Neurodegenerative Diseases: Indole-based compounds are being explored as 5-HT6 receptor antagonists for cognitive disorders like Alzheimer's disease. nih.gov The structural similarity to serotonin, a key neurotransmitter derived from tryptophan, suggests that 2-(4-(1H-indol-5-yl)phenyl)acetic acid could interact with various receptors and enzymes in the central nervous system. mdpi.com

Metabolic Disorders: Certain indole derivatives act as selective thyroid hormone receptor β (TRβ) agonists, which have shown positive effects on plasma lipid endpoints. nih.gov Exploring the potential of 2-(4-(1H-indol-5-yl)phenyl)acetic acid as a modulator of nuclear receptors like LXR could reveal new therapeutic applications in atherosclerosis and other metabolic diseases. nih.gov

Table 1: Potential Biological Targets for Future Investigation

| Target Class | Specific Examples | Rationale Based on Structural Moieties |

| Protein Kinases | EGFR, CDK-2, VEGFR | The indole scaffold is a common feature in many kinase inhibitors. mdpi.com |

| Epigenetic Modulators | HDACs, LSD1 | Indole derivatives have demonstrated inhibitory activity against these enzymes. mdpi.com |

| Apoptosis Regulators | Bcl-2 family proteins | Indole-based structures have been designed as BH3 mimetics to induce apoptosis. nih.gov |

| Neurotransmitter Receptors | 5-HT₆ Receptor | The indole core is present in antagonists developed for cognitive enhancement. nih.gov |

| Nuclear Receptors | LXR, TRβ | Phenylacetic acid and indole derivatives have shown activity at these receptors. nih.govnih.gov |

Mechanistic studies should employ techniques such as chemoproteomics to identify direct binding partners and utilize systems biology approaches to understand the downstream effects on cellular pathways.

Advanced Synthetic Methodologies, Including Flow Chemistry and Automated Synthesis

The synthesis of indole derivatives has evolved significantly, moving from traditional batch processes to more efficient and scalable methods. mdpi.com Future production of 2-(4-(1H-indol-5-yl)phenyl)acetic acid and its analogs will benefit from the adoption of advanced synthetic methodologies.

Flow Chemistry: Continuous flow synthesis is a paradigm-shifting technology in organic chemistry and is particularly well-suited for the synthesis of heterocyclic compounds like indoles. nih.govmdpi.com Key advantages include:

Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, minimizing risks associated with hazardous intermediates or exothermic reactions. This is relevant for reactions like nitrations or those using toxic reagents like carbon monoxide. galchimia.com

Improved Efficiency: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to significantly reduced reaction times (from hours to minutes) and often higher yields compared to batch synthesis. mdpi.com

Scalability: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running parallel reactors), which is more straightforward than redesigning large-scale batch reactors. mdpi.com

Several well-established indole syntheses, such as the Fischer, Cadogan–Sundberg, and Hemetsberger–Knittel methods, have been successfully adapted to flow conditions. mdpi.comgalchimia.com The synthesis of 2-(4-(1H-indol-5-yl)phenyl)acetic acid, which could involve a Suzuki coupling to link the phenyl and indole rings followed by elaboration of the acetic acid side chain, is highly amenable to a multi-step flow process. nih.gov

Automated Synthesis: Automated synthesis platforms, integrated with purification systems, can accelerate the generation of compound libraries for structure-activity relationship (SAR) studies. By robotically performing multi-step synthetic sequences, researchers can rapidly produce a wide range of analogs of 2-(4-(1H-indol-5-yl)phenyl)acetic acid with modifications on the indole ring, the phenyl linker, and the acetic acid moiety. This high-throughput synthesis approach is crucial for efficient lead optimization.

Table 2: Comparison of Synthetic Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry |

| Reaction Time | Often hours to days | Typically seconds to minutes mdpi.com |

| Scalability | Complex, requires process redesign | Simple, by time or parallelization mdpi.com |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes galchimia.com |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature & mixing mdpi.com |

| Efficiency | Can suffer from lower yields | Often higher yields and productivity mdpi.com |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by transforming large datasets into actionable knowledge. researchgate.net These computational tools can be powerfully applied to the future development of 2-(4-(1H-indol-5-yl)phenyl)acetic acid.

De Novo Design and Lead Optimization: Generative AI models can design novel molecules from scratch that are optimized for predicted activity against a specific target and for desirable pharmacokinetic properties. nih.gov Starting with the 2-(4-(1H-indol-5-yl)phenyl)acetic acid scaffold, these models can suggest structural modifications to enhance potency, selectivity, and drug-like characteristics. AI can also aid in lead optimization by predicting how small structural changes will impact efficacy and reduce toxicity. nih.gov

Predictive Modeling: ML algorithms can be trained on existing chemical and biological data to build models that predict various properties. nih.gov For this compound and its future analogs, ML can be used for:

Bioactivity Prediction: Forecasting the binding affinity and functional activity against various targets.

ADMET Prediction: Estimating absorption, distribution, metabolism, excretion, and toxicity profiles to identify potential liabilities early in the discovery process.

Virtual Screening: Screening large virtual libraries of compounds to identify those most likely to be active, thus prioritizing synthetic efforts. nih.gov

Retrosynthesis Prediction: AI tools can analyze a complex molecular structure and propose viable synthetic routes, accelerating the process of chemical synthesis planning. researchgate.net

The integration of AI and ML into the research pipeline for 2-(4-(1H-indol-5-yl)phenyl)acetic acid will enable a more efficient, data-driven approach to drug design, reducing the time and cost associated with bringing a new therapeutic to the clinic. emanresearch.orgijirt.org

Development of Complex Preclinical Models for Advanced Mechanistic Insights

To better predict the clinical potential of 2-(4-(1H-indol-5-yl)phenyl)acetic acid, future research must move beyond simple 2D cell cultures and traditional animal models. The development and use of more sophisticated preclinical models will provide deeper mechanistic insights.

3D Organoids and Spheroids: These three-dimensional cell culture systems more accurately mimic the microenvironment of human tissues and tumors. Testing the compound on patient-derived organoids can offer more relevant information on efficacy and can help identify biomarkers for patient stratification.

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity and genetic characteristics of the original human tumor. Evaluating 2-(4-(1H-indol-5-yl)phenyl)acetic acid in a panel of PDX models can provide robust data on its anti-cancer efficacy across different tumor subtypes. mdpi.com

Humanized Mouse Models: For investigating interactions with the human immune system, mouse models with reconstituted human immune components are invaluable. These models would be critical for assessing any immuno-modulatory effects of the compound.

Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the physiology of human organs and can be used to study the pharmacokinetics and pharmacodynamics of a drug candidate in a multi-organ system, offering insights into potential organ-specific toxicity.

These advanced models will allow for a more comprehensive preclinical evaluation, improving the translation of findings from the laboratory to clinical trials.

Opportunities for Synergistic Research with Other Active Chemical Entities

Combination therapy is a cornerstone of modern medicine, particularly in cancer and infectious diseases, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. Future studies on 2-(4-(1H-indol-5-yl)phenyl)acetic acid should explore its potential for synergistic interactions with other therapeutic agents.

Based on its potential biological targets, rational combinations could include:

With Standard-of-Care Chemotherapies: If the compound is found to inhibit apoptosis regulators like Bcl-2, combining it with conventional cytotoxic agents could lower the threshold for inducing cancer cell death. nih.gov

With Targeted Therapies: If it acts as a kinase inhibitor, combining it with other targeted agents that hit parallel survival pathways could prevent or overcome acquired resistance.

With Immunotherapies: Exploring combinations with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) would be a promising avenue if the compound is found to have any effect on the tumor microenvironment or immune cell function.

With Neurotherapeutics: In the context of Alzheimer's disease, combining a novel agent with existing treatments like acetylcholinesterase inhibitors (e.g., donepezil) has been shown to provide cognitive benefits in some clinical studies. nih.gov

High-throughput screening of combination libraries can systematically identify synergistic or additive interactions, providing a data-driven basis for prioritizing the most promising combination strategies for further preclinical and clinical development.

Q & A

Basic Question: What are the common synthetic routes for 2-(4-(1H-Indol-5-yl)phenyl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer:

A typical synthesis involves coupling an indole derivative with a phenylacetic acid precursor. For example, and describe refluxing 3-formyl-indole derivatives with sodium acetate in acetic acid to form analogous indole-acetic acid structures . Key parameters for optimization include:

- Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling if introducing aryl groups.

- Reflux time : Extend reaction time (3–5 hours) to improve yield, as seen in thiazole-indole hybrid syntheses .

- Purification : Recrystallize from DMF/acetic acid mixtures to remove unreacted starting materials .

Advanced Question: How can computational methods predict the reactivity of 2-(4-(1H-Indol-5-yl)phenyl)acetic acid in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model electron density distribution. For example:

- Calculate HOMO/LUMO energies to identify reactive sites (e.g., the acetic acid moiety’s carboxyl group) .

- Compare with analogs like 2-(4-ethoxy-2,3-difluorophenyl)acetic acid, where fluorine substituents alter electrophilicity .

- Validate predictions experimentally by tracking reaction kinetics under varying pH conditions.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, as described for structurally related indole derivatives .

- FTIR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid group) .

- NMR : Assign indole NH protons (δ 10–12 ppm) and aryl protons (δ 6.5–8.5 ppm) .

Advanced Question: How can crystallography resolve discrepancies in reported molecular configurations?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. For example:

- used SCXRD to resolve hydrogen bonding in 2-(4-hydroxyphenyl)acetic acid cocrystals (R factor = 0.047) .

- Compare unit cell parameters with computational models (e.g., Mercury software) to validate stereochemistry.

Basic Question: What safety precautions are recommended for handling this compound?

Methodological Answer:

While GHS classification is unavailable for this specific compound (), related indole derivatives require:

- PPE : Gloves, face shields, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential inhalation risks .

- First aid : Flush eyes with water for 15 minutes if exposed .

Advanced Question: How can contradictory biological activity data be reconciled across studies?

Methodological Answer:

- Dose-response curves : Test across a wider concentration range to identify non-linear effects.

- Assay validation : Use positive controls like 4-hydroxymandelic acid (), which has established chiral activity .

- Meta-analysis : Compare results with structurally similar compounds (e.g., 2-(4-iodo-indol-3-yl)acetic acid) to identify substituent-dependent trends .

Basic Question: What solvents are suitable for stabilizing 2-(4-(1H-Indol-5-yl)phenyl)acetic acid in solution?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF for long-term storage (avoid aqueous solutions to prevent hydrolysis).

- Acidic conditions : Use acetic acid (pH 4–5) to stabilize the carboxylate group, as in thiazole-indole syntheses .

Advanced Question: How can QSAR models guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

- Descriptor selection : Include electronic (e.g., Hammett σ) and steric (e.g., Taft’s Es) parameters for the indole-phenyl moiety.

- Training data : Use PubChem bioactivity data for analogs like 2-(4-ethoxy-2,3-difluorophenyl)acetic acid () .

- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays.

Basic Question: How should stability studies be designed to assess degradation pathways?

Methodological Answer:

- Forced degradation : Expose to heat (40–60°C), UV light, and oxidative conditions (H₂O₂) .

- Analytical monitoring : Track degradation via HPLC peak splitting or new FTIR bands (e.g., ketone formation from oxidation) .

Advanced Question: What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Catalyst optimization : Switch from homogeneous (e.g., Pd(OAc)₂) to heterogeneous catalysts to reduce metal leaching.

- Flow chemistry : Improve heat transfer and reaction homogeneity, as demonstrated in biphenyl syntheses .

- In-line purification : Integrate scavenger resins to remove unreacted indole intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.